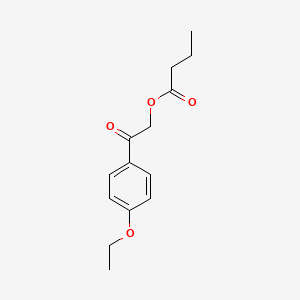![molecular formula C21H27N3OS2 B4731826 N-(4-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4731826.png)
N-(4-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Übersicht
Beschreibung
N-(4-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTES was first synthesized in 2010 by researchers at the University of California, San Francisco and has since been the subject of numerous studies exploring its mechanism of action and potential applications.
Wirkmechanismus
N-(4-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide acts by binding to the active site of glutaminase and inhibiting its activity. Glutaminase is an enzyme that converts glutamine to glutamate, which is then used by cancer cells to fuel their growth and proliferation. By inhibiting glutaminase, this compound effectively blocks this pathway and prevents cancer cells from obtaining the nutrients they need to survive.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on cancer cell metabolism. By inhibiting glutaminase, it reduces the levels of glutamate and other metabolites that are essential for cancer cell growth and proliferation. This leads to a decrease in cell viability and an increase in cell death. This compound has also been shown to have anti-tumor effects in animal models of cancer, further supporting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is its specificity for glutaminase. Unlike other inhibitors that target multiple enzymes, this compound specifically targets glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the investigation of the role of glutamine metabolism in other diseases, such as neurodegenerative disorders. Additionally, there is potential for the use of this compound in combination with other therapies to enhance their effectiveness in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit the enzyme glutaminase, which is essential for the metabolism of glutamine in cancer cells. By inhibiting glutaminase, this compound can effectively starve cancer cells of the nutrients they need to survive, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS2/c1-3-4-8-17-10-12-19(13-11-17)22-21(26)24-23-20(25)15-27-14-18-9-6-5-7-16(18)2/h5-7,9-13H,3-4,8,14-15H2,1-2H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFINZKHJVNIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)CSCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(4-butylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4731758.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4731764.png)
![2-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4731765.png)
![N-(3,5-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4731785.png)
![[1-[(2,6-dimethyl-4-quinolinyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4731789.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4731790.png)
![4-butyl-8-methyl-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2H-chromen-2-one](/img/structure/B4731793.png)

![N-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B4731807.png)

![3,5-dichloro-2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4731843.png)

![N-[3-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4731862.png)
